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FinO protein

Cat. No.: B1176705
CAS No.: 146889-94-3
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Description

Definition and Classification within RNA-Binding Proteins

FinO is a regulatory protein that binds to RNA molecules, thereby influencing gene expression at the post-transcriptional level. ontosight.ai It belongs to the FinO/ProQ family of RNA-binding proteins (RBPs), which are characterized by a conserved structural motif known as the FinO domain. oup.comresearchgate.net This domain is essential for the protein's ability to interact with specific RNA structures. researchgate.netbiorxiv.org

The FinO domain itself is a structural entity composed of multiple alpha-helices and two small beta-hairpins, forming an irregular, non-globular array. ebi.ac.uk This unique structure allows FinO and its homologs to recognize and bind to specific RNA secondary structures, most notably stem-loops. oup.comnih.gov

While FinO itself is often encoded on plasmids, the broader FinO/ProQ family includes proteins encoded on bacterial chromosomes. researchgate.netfrontiersin.org This family is a diverse group of proteins found across various proteobacteria, including α-, β-, and γ-Proteobacteria. researchgate.net Members of this family can be specialized, like FinO which typically binds to a limited number of RNA targets, or they can be global regulators, like ProQ, which can interact with hundreds of different RNA molecules. oup.comresearchgate.net

Historical Context of FinO Protein Discovery

The discovery of the this compound is intrinsically linked to early studies of bacterial conjugation, the process of transferring genetic material between bacterial cells. Nearly 50 years ago, FinO was identified as a key factor in the regulation of F plasmid conjugation. researchgate.net The 'F' in F plasmid stands for fertility, and this plasmid carries the genes necessary for its own transfer.

Early research revealed that certain plasmids, termed F-like, could inhibit the fertility or transfer of the F plasmid. nih.gov This phenomenon was named "fertility inhibition," and the genetic locus responsible was designated 'Fin'. The this compound, encoded by the finO gene, was identified as a central component of this inhibitory system. nih.govnih.gov It was found to be part of a two-component system, working in conjunction with a small antisense RNA called FinP. nih.gov

Further investigations using techniques like glycerol (B35011) gradient sedimentation with RNase treatment (GradR) have continued to identify new members of the FinO/ProQ family, such as the FopA protein in Salmonella enterica. biorxiv.orgresearchgate.netnih.govnih.gov These discoveries have expanded our understanding of the prevalence and functional diversity of this important class of RNA-binding proteins.

Overview of this compound's Role in Gene Expression Regulation

The primary role of the this compound is to act as a post-transcriptional regulator of gene expression. ontosight.ai It achieves this by binding to specific RNA molecules and modulating their function. ontosight.ai The canonical mechanism of FinO action involves facilitating the interaction between a small antisense RNA, FinP, and its target messenger RNA (mRNA), the traJ mRNA. uniprot.orgnih.gov

The traJ gene encodes a transcriptional activator essential for the expression of the transfer (tra) operon, which contains the genes required for conjugal transfer. nih.gov The FinP RNA is complementary to the 5' untranslated region of the traJ mRNA. nih.gov By itself, the interaction between FinP and traJ mRNA is kinetically slow due to stable stem-loop structures in both RNA molecules. nih.gov

FinO acts as an RNA chaperone, a protein that helps RNA molecules fold into their functionally active conformations or facilitates interactions between RNA molecules without the need for ATP. nih.gov FinO binds to stem-loop structures in both FinP and traJ mRNA, destabilizing their intramolecular structures and promoting the formation of a stable FinP-traJ duplex. nih.gov This duplex formation blocks the ribosome binding site on the traJ mRNA, thereby inhibiting its translation. ebi.ac.uk Consequently, the TraJ protein is not produced, the transfer operon is not expressed, and conjugation is repressed. nih.gov

Beyond this primary role, FinO and its homologs have been shown to stabilize their RNA ligands, protecting them from degradation by cellular ribonucleases (RNases). oup.comuniprot.orgnih.gov

Significance of the FinO/ProQ Protein Family in Prokaryotic Biology

The FinO/ProQ family of proteins holds considerable significance in the biology of prokaryotes, influencing a wide array of cellular processes. researchgate.net Their functions extend far beyond the regulation of plasmid conjugation and are critical for bacterial adaptation, survival, and virulence.

Members of the FinO/ProQ family, particularly the chromosomally encoded ProQ proteins, act as global RNA chaperones, interacting with a vast number of sRNAs and mRNAs. researchgate.net This broad regulatory reach allows them to influence diverse physiological pathways, including:

Virulence: In several pathogenic bacteria, ProQ proteins are involved in the expression of virulence factors. nih.gov

Stress Response: ProQ has been implicated in osmoregulation and oxidative stress responses. frontiersin.org

Motility and Biofilm Formation: These proteins can regulate genes involved in bacterial movement and the formation of surface-attached communities. oup.com

Metabolism: They play a role in adapting to available nutrients. researchgate.net

Antibiotic Resistance: The FinO/ProQ family can influence antimicrobial susceptibility by regulating the expression of resistance genes, often located on plasmids whose transfer they control. frontiersin.org

The discovery that some bacteria possess global RNA chaperones like ProQ, in addition to the well-studied Hfq protein, has revealed a previously unappreciated layer of complexity in bacterial post-transcriptional regulation. researchgate.netnih.gov Interestingly, it appears that the RNA targets of ProQ and Hfq are largely non-overlapping, suggesting they have complementary rather than redundant roles in the cell. nih.gov

The table below summarizes key members of the FinO/ProQ family and their functions:

ProteinOrganism(s)Primary Function(s)RNA Ligand(s)
FinO Escherichia coli and related speciesRepresses F-plasmid conjugation. nih.govFinP sRNA, traJ mRNA uniprot.orgnih.gov
ProQ Enterobacteriaceae, Pasteurellaceae, NeisseriaceaeGlobal regulation of gene expression, stress response, virulence. oup.comresearchgate.netHundreds of sRNAs and mRNAs oup.comresearchgate.net
RocC Legionella pneumophilaRepresses natural competence. nih.govRocR sRNA nih.govnih.gov
FopA Salmonella entericaRegulates plasmid replication. nih.govresearchgate.netInc sRNA, repZ mRNA nih.gov

Properties

CAS No.

146889-94-3

Molecular Formula

C8H16N2

Synonyms

FinO protein

Origin of Product

United States

Molecular Genetics and Transcriptional Control of Fino Expression

finO Gene Locus and Genetic Organization

The finO gene is typically located on conjugative plasmids, particularly those belonging to the IncF incompatibility group, such as the F plasmid and related R factors ontosight.aiuniprot.orgpnas.orgembopress.org. While the finP gene, which encodes the antisense RNA component of the FinOP system, is usually located near the origin of DNA transfer (oriT) and the tra operon promoter, the finO gene is often found in a different region of the plasmid pnas.org. For instance, on plasmid R6-5, finO is situated more than 35 kilobases away from finP, located near the origin of vegetative replication (oriV) and genes involved in autonomous plasmid replication and incompatibility pnas.org.

The genetic organization around the finO locus can vary among different plasmids. In some IncFII plasmids like R1 and R100, finO is the final gene in the tra operon, but transcription can extend beyond finO into downstream replication genes, suggesting co-regulation of transfer and replication modules researchgate.net. Some conjugative plasmids that are highly repressed for transfer may have an additional open reading frame (orf286) located upstream of the finO gene, which contributes to differential levels of fertility inhibition researchgate.net.

In Salmonella enterica, the homolog of E. coli FinO is found on the virulence plasmid pSLT oup.comnih.gov. This plasmid is self-transmissible and encodes its own conjugation machinery oup.comnih.gov.

Transcriptional Regulation of finO Gene

The transcription of the finO gene is a critical step in controlling FinO protein levels and, consequently, the regulation of plasmid conjugation. While the precise details of finO transcriptional regulation can vary depending on the specific plasmid, studies have indicated that the cellular concentration of finO mRNA is related to the differential levels of fertility inhibition observed among F-like plasmids wikigenes.org.

In some cases, the transcription of finO may be co-regulated with adjacent genetic regions. For example, in IncFII plasmids R1 and R100, transcription extends from finO into downstream replication control genes, and this region lacks independent promoter activity, suggesting its transcription is linked to the upstream tra operon researchgate.net.

The presence of certain genetic elements, such as insertion sequences, can also influence finO expression. Many F-like plasmids have an insertion sequence 3 (IS3) element within the finO gene, which can lead to low constitutive expression of finP and, subsequently, derepression of traJ expression and high constitutive expression of the tra operon mdpi.com.

This compound Expression Dynamics and Cellular Levels

The cellular levels of this compound are directly influenced by the transcriptional regulation of the finO gene and the stability of its mRNA. Differential levels of fertility inhibition among F-like plasmids are linked to the cellular concentration of finO mRNA wikigenes.org.

Studies using hybrid plasmids carrying the finO gene on high-copy vectors have demonstrated that increased gene dosage can lead to high cellular levels of this compound, resulting in severe repression of conjugal transfer pnas.org. This indicates that FinO expression levels are sensitive to gene copy number.

The this compound itself has been identified as a protein with a molecular weight of approximately 21-22 kDa wikigenes.orgpnas.orgnih.gov. In Escherichia coli, FinO is a 21.2-kDa basic protein capes.gov.br, while in Salmonella enterica, it is approximately 21 kDa (188 amino acids) nih.gov.

While some FinO/ProQ family proteins, like the chromosomal ProQ, are expressed constitutively at levels comparable to other general bacterial proteins researchgate.netfrontiersin.org, the expression dynamics of plasmid-encoded FinO can be tied to the plasmid's lifecycle and the need to regulate conjugation. For instance, the repression of conjugation by FinO is crucial for maintaining the plasmid in the bacterial population by reducing the metabolic burden associated with the costly conjugative machinery nih.gov.

Genetic Elements Influencing this compound Production

Several genetic elements can influence the production of this compound:

Gene Copy Number: As shown with high-copy plasmids, an increased number of finO gene copies directly correlates with higher cellular FinO levels pnas.org.

Promoter Strength: The strength and regulation of the promoter controlling finO transcription play a direct role in determining the rate of finO mRNA synthesis and thus protein production.

cis-Regulatory Elements: Sequences within the finO locus or nearby regions that affect transcription initiation, elongation, or termination can impact FinO production.

Insertion Sequences: The presence of insertion sequences like IS3 within or near the finO gene can disrupt its sequence or affect its transcription, leading to altered FinO levels and fertility inhibition phenotypes mdpi.com.

trans-Acting Factors: While FinO primarily acts post-transcriptionally, other cellular or plasmid-encoded factors could potentially influence finO transcription or mRNA stability, thereby affecting protein production. For example, the transcriptional read-through from the tra operon into the finO-distal region in some plasmids suggests influence from the tra operon's transcriptional machinery researchgate.net.

Upstream Open Reading Frames: The presence of upstream ORFs, such as orf286 in some plasmids, can influence the efficiency of finO translation or the stability of the finO transcript, leading to differential FinO production researchgate.net.

These genetic elements collectively contribute to the fine-tuning of this compound levels, which is essential for the proper regulation of plasmid conjugation and maintenance within the bacterial host.

Structural Biology of Fino Protein and Its Homologs

Three-Dimensional Structure Determination

The three-dimensional structures of FinO and its homologs have been determined using a combination of techniques, providing detailed insights into their architecture and RNA interaction mechanisms.

X-ray Crystallography Studies of FinO and FinO-Domain Proteins

X-ray crystallography has been a primary method for determining the atomic structure of FinO and its FinO domain nih.govlibretexts.orgrcsb.org. The crystal structure of a truncated E. coli FinO protein, lacking its flexible N-terminal extension, revealed a novel, elongated, and largely helical conformation nih.govnih.govmdpi.com. This structure highlighted a positively charged α-helix (helix 1) at the N-terminus that protrudes from the central core and is involved in RNA contact nih.govmdpi.com. The C-terminal region also extends from the core and is implicated in RNA interactions nih.gov.

Crystal structures of FinO-domain orthologs from various bacterial species, such as Neisseria meningitidis ProQ and Legionella pneumophila RocC, have also been determined nih.govbiorxiv.org. These structures show striking similarity to the E. coli FinO core domain, confirming the conserved fold nih.govnih.gov. A co-crystal structure of the L. pneumophila RocC FinO domain in complex with a terminator hairpin of RocR RNA provided a detailed view of the protein-RNA interface, showing how the protein interacts with the double-stranded base and the 3' polypyrimidine tail of the RNA hairpin nih.govbiorxiv.orgbiorxiv.org.

Data Table: Selected FinO/ProQ Family Protein Structures Determined by X-ray Crystallography

Protein SourcePDB ID (Example)Key Structural FeaturesReference
Escherichia coli FinO1DVOElongated, largely helical, with flexible N-terminal extension (truncated in structure) nih.govmdpi.com
Neisseria meningitidis ProQ3KZAConserved FinO fold, minimal protein consisting mainly of the FinO domain nih.gov
Legionella pneumophila RocC7P71FinO domain in complex with RocR RNA terminator hairpin nih.govbiorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Insights

NMR spectroscopy is another powerful technique used to study the structure and dynamics of proteins, particularly in solution, which can provide insights into flexible regions not visible in crystal structures rcsb.orgnanoimagingservices.comjhsph.edu. NMR studies have been conducted on FinO-domain proteins, such as the FinO domain of L. pneumophila RocC and E. coli ProQ nih.govbiorxiv.orgd-nb.infonih.govdntb.gov.ua.

NMR chemical shift data for the RocC FinO domain indicate a mixed α/β fold, consistent with the structure of E. coli FinO d-nb.infonih.gov. These studies have supported the role of the concave face of the FinO domain in RNA binding, showing significant chemical shifts in this region upon RNA interaction biorxiv.org. NMR has also been used to assess the conformational heterogeneity within FinO/ProQ proteins, revealing flexibility in regions like the N-terminal helix of N. meningitidis ProQ nih.gov.

Small-Angle X-ray Scattering (SAXS) Analysis

SAXS analysis of FinO and its complexes with RNA has provided insights into the structural arrangement upon binding d-nb.infonih.gov. Studies using SAXS on the FinO core domain in complex with RNA targets have been consistent with complex formation and have been used in modeling protein-RNA interactions, especially when high-resolution data is unavailable nih.govresearchgate.net. SAXS is particularly useful for defining flexible and dynamic complexes nih.gov.

Structural Features and Unique Folds of this compound

The this compound, particularly its core domain, adopts a unique and novel protein fold nih.govnih.govoup.com. This fold is characterized by an elongated, largely helical structure nih.govembopress.orgmdpi.com. The core FinO domain typically consists of five to six alpha helices and two small beta-hairpins arranged in an irregular, non-globular manner biorxiv.orgresearchgate.netebi.ac.uk.

Identification of RNA Binding Surfaces and Key Residues

Multiple approaches have been employed to identify the RNA binding surfaces and key residues within FinO and its homologs, including mutagenesis, crosslinking, hydrogen-deuterium exchange, and structural studies nih.govnih.govbiorxiv.orgbiorxiv.orgnih.govresearchgate.net.

The concave face of the FinO domain is consistently identified as the main RNA-binding site biorxiv.orgbiorxiv.orgnih.govresearchgate.net. This surface is enriched in positively charged and conserved residues that interact with the negatively charged RNA backbone and specific RNA structural features nih.govfrontiersin.orgnih.govnih.gov.

Key residues involved in RNA binding have been identified through mutational studies. For example, in E. coli ProQ, residues such as R58, Y70, and R80 on the conserved concave face have been shown to be essential for binding to various RNA targets biorxiv.orgnih.govresearchgate.net. Other residues like K54 and R62 also play important roles, with mutations affecting RNA binding to varying degrees biorxiv.orgnih.govresearchgate.net.

Crosslinking experiments have revealed contacts between FinO-domain proteins and RNA fragments, primarily on the concave face biorxiv.orgbiorxiv.org. Structural studies, particularly the co-crystal structure of L. pneumophila RocC with RocR RNA, have provided atomic-level details of these interactions, highlighting residues in α-helix 5 and other conserved residues that form hydrogen bonds with the RNA hairpin and its 3' tail nih.govbiorxiv.org. The recognition of RNA by FinO-domain proteins is often dependent on structural features like stem-loops with adjacent single-stranded tails, rather than specific RNA sequences nih.govoup.comcapes.gov.br.

Data Table: Key RNA-Binding Residues in E. coli ProQ FinO Domain

Residue (E. coli ProQ numbering)Location on FinO DomainObserved Effect of Mutation on RNA Binding (Examples)Reference
R58Helix H3, Concave FaceEssential for binding of tested RNAs biorxiv.orgnih.govresearchgate.net
Y70Concave FaceDramatic effect on binding across tested RNAs biorxiv.orgnih.govresearchgate.net
R80Concave FaceEssential for binding of tested RNAs biorxiv.orgnih.govresearchgate.net
K54Helix H3Moderate binding defects biorxiv.orgnih.govresearchgate.net
R62Moderate binding defects biorxiv.orgnih.govresearchgate.net

Conformational Dynamics and Flexibility of this compound

The this compound, a key regulator of bacterial conjugation, exhibits significant conformational dynamics and flexibility that are crucial for its function as an RNA chaperone. While the core FinO domain possesses a defined structure, consisting primarily of alpha-helices and beta-hairpins, the protein also contains flexible regions, particularly at its N-terminus. mdpi.comresearchgate.net These dynamic properties enable FinO to interact with and remodel its RNA targets, facilitating processes like RNA duplex formation and strand exchange. nih.govnih.govoup.com

The N-terminal region of FinO is notably disordered in the absence of RNA and has been shown to be essential for its RNA chaperone activity, specifically in promoting strand exchange between FinP and traJ mRNA. mdpi.comnih.govoup.com Studies have indicated that this disordered region, along with the N-terminus of the extended helix (helix 1), plays a key role in RNA duplexing and strand exchange activities. oup.comnih.gov A solvent-exposed tryptophan residue, Trp36, located at the tip of the N-terminal helix, has been identified as particularly critical for these activities. oup.com

Upon binding to RNA, certain regions of FinO that appear disordered in the free protein become more structured. For instance, residues 33-61, adjacent to the disordered N-terminal segment, show increased structure upon RNA binding, and direct interactions between this region and RNA have been demonstrated through site-specific protein-RNA crosslinking. nih.gov The crystal structure of a truncated this compound, lacking the disordered N-terminal domain (residues 1-25), revealed an elongated, largely helical conformation with flexible N- and C-terminal helices extending from a structured central core. mdpi.comresearchgate.net

The flexibility of the terminal helices, which are highly positively charged, is important for RNA binding. mdpi.comresearchgate.net The long N-terminal helix of FinO is not rigid and can bend towards the FinO/ProQ core upon interaction with FinP and traJ mRNA. nih.gov This conformational adaptability is thought to be important for its function in stabilizing RNA ligands and acting as an RNA chaperone by loosening folded RNA domains to promote base pairing. nih.gov

Studies on FinO/ProQ-family proteins, including homologs like Escherichia coli ProQ and Neisseria meningitidis ProQ, also highlight the importance of flexible extensions and additional domains for their function. nih.gov The mobility of these extensions appears to be crucial for RNA chaperone activity. nih.gov For example, the N-terminus of N. meningitidis ProQ can fold differently in different chains within the same crystal structure, illustrating its conformational variability. nih.gov

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) are valuable tools for studying protein dynamics and conformational changes in solution. nih.govunibo.itnih.govnih.govnih.govyoutube.comethz.ch While direct detailed data on FinO dynamics using these specific methods were not extensively detailed in the immediate search results, these techniques are generally applied to probe protein flexibility, solvent accessibility, and conformational transitions, which are all relevant to understanding FinO's dynamic behavior and its interactions with RNA. unibo.itnih.govnih.govthermofisher.com Molecular dynamics simulations can also provide insights into the conformational motion of proteins over time at an atomic level. nih.govpaperswithcode.commdpi.comdntb.gov.uanih.govmpg.de

The dynamic nature of FinO allows it to accommodate different RNA structures and facilitate the necessary conformational rearrangements in the RNA molecules to promote efficient base pairing. This flexibility, particularly in the N-terminal region, is a key determinant of FinO's RNA chaperone activity and its role in regulating bacterial conjugation. mdpi.comnih.govoup.com

Region of FinOObserved Flexibility/DynamicsFunctional Relevance
N-terminal regionDisordered, FlexibleEssential for RNA strand exchange and duplexing mdpi.comnih.govoup.com
N-terminal helix (α1)Flexible, Can BendInteracts with RNA, contributes to duplexing nih.govnih.gov
C-terminal regionFlexibleExtends from core, implicated in RNA interactions researchgate.net
Core FinO domainStructured, but contributes to overall dynamics mdpi.comresearchgate.netProvides high-affinity RNA binding and stability researchgate.netnih.gov

Fino Protein Mediated Post Transcriptional Regulation Mechanisms

FinO as an RNA Chaperone

FinO functions as an RNA chaperone, facilitating specific RNA-RNA interactions. oup.comfrontiersin.orgnih.govnih.govasm.orgtandfonline.com Unlike some other RNA-modifying enzymes, FinO's chaperone activity does not rely on ATP hydrolysis for energy. oup.comnih.govnih.govasm.orgrsc.org

Mechanism of RNA Strand Exchange Promotion

A key aspect of FinO's chaperone activity is its ability to promote RNA strand exchange. This mechanism is thought to involve the destabilization of internal secondary structures within the target RNAs, such as stable stem-loop formations, which would otherwise kinetically trap the RNAs and prevent efficient interaction. nih.govnih.govrsc.orgtandfonline.comoup.com By lowering the energy barrier associated with resolving these structures, FinO facilitates the necessary rearrangements for subsequent base pairing. nih.govoup.com Studies indicate that the N-terminal region of FinO is essential for this strand exchange activity. nih.govoup.comresearchgate.net

Facilitation of Sense-Antisense RNA Duplex Formation

FinO is critical for facilitating the formation of duplexes between sense and antisense RNAs, most notably between the FinP sRNA and the traJ mRNA. oup.comfrontiersin.orgoup.comwikigenes.orgnih.govnih.govtandfonline.comoup.comoup.comresearchgate.net This interaction is central to the fertility inhibition system of F-like plasmids, where FinP binding to the traJ mRNA inhibits translation of the TraJ protein, a key activator of conjugation genes. oup.comoup.comwikigenes.orgoup.com FinO's chaperone activity helps overcome the kinetic barriers presented by the stable secondary structures in both FinP and traJ RNAs, promoting the efficient annealing and formation of the inhibitory RNA duplex. nih.govoup.com

ATP-Independent RNA Remodeling Activity

FinO remodels RNA structures without requiring the hydrolysis of ATP. oup.comnih.govnih.govasm.orgrsc.org This distinguishes it from ATP-dependent RNA helicases. The energy required for FinO-catalyzed base-pair destabilization and subsequent RNA remodeling appears to be derived directly from the free energy released upon FinO binding to its RNA substrates. nih.govnih.gov This ATP-independent mechanism is characteristic of a class of proteins known as passive RNA chaperones. asm.org

Interaction with Small Non-Coding RNAs (sRNAs)

FinO interacts specifically with certain sRNAs, with the FinP sRNA being the most well-characterized target. oup.comfrontiersin.orgoup.comwikigenes.orgtandfonline.comoup.comresearchgate.netresearchgate.netnih.govoup.comresearchgate.net This interaction is fundamental to FinO's regulatory function.

Binding Affinity and Specificity with FinP sRNA

FinO exhibits specific binding to the FinP sRNA and structurally similar sRNAs like RepX. oup.comtandfonline.comoup.comresearchgate.netoup.comresearchgate.netportlandpress.com FinO recognizes specific structural elements within these sRNAs, particularly stem-loop structures with adjacent 5' and 3' single-stranded tails. tandfonline.comoup.comoup.comresearchgate.netportlandpress.com While some related proteins like ProQ can bind a broader range of RNAs, FinO is considered a highly specific RNA-binding protein with a limited target pool. researchgate.netportlandpress.com Studies have determined the binding affinity of FinO for FinP and RepX sRNAs. rsc.orgresearchgate.net

RNA TargetApparent Kd (approx.)Reference
FinP sRNA0.2–1 µM or ~500 nM rsc.orgresearchgate.net
RepX sRNA~500 nM researchgate.net

Note: Apparent Kd values can vary depending on experimental conditions.

Recognition of RNA Secondary Structures and Motifs

FinO protein exhibits a preference for binding to structured RNA motifs, particularly stem-loop structures nih.govoup.comnih.gov. Studies have shown that FinO binds specifically and with high affinity to stem-loop structures found in both the FinP antisense RNA and the 5'-untranslated region (UTR) of the traJ mRNA nih.govoup.com. This recognition is often independent of the precise RNA sequence but requires specific structural features, such as 5' and 3' single-stranded tails adjacent to the duplex stem oup.com.

Research has indicated that FinO does not typically bind to the loop region of its target RNAs; rather, it contacts the base of the stem and adjacent single-stranded tails oup.com. The this compound itself has a unique fold with an extended α-helix and a globular C-terminal domain, with both regions contributing to RNA binding acs.orgnih.govoup.com. The C-terminal domain, FinO45–186, constitutes the core RNA binding domain oup.com.

FinO-domain proteins, including FinO, have been shown to preferably bind secondary structure motifs, such as intrinsic transcription terminators oup.comnih.gov. These terminator structures typically consist of a GC-rich stem-loop followed by a uridine (B1682114) tract oup.comnih.govbiorxiv.org. While ProQ, another FinO-domain protein, recognizes structured GC-rich motifs and single-stranded oligoU tails, the specific determinants of RNA recognition by FinO compared to other family members can depend on the sequences surrounding these terminator hairpins nih.govbiorxiv.org.

Regulation of Messenger RNA (mRNA) Targets

FinO primarily regulates gene expression by influencing the fate and translation of target mRNAs, most notably traJ mRNA. This regulation is mediated through its interaction with antisense RNAs like FinP and its chaperone activity nih.govnih.gov.

A key function of FinO is the negative regulation of traJ mRNA translation nih.govacs.orgoup.com. The traJ gene encodes a transcriptional activator essential for the expression of genes involved in bacterial conjugation nih.govnih.gov. FinO, in conjunction with the FinP antisense RNA, inhibits TraJ synthesis, thereby repressing conjugation nih.govacs.orgnih.gov.

FinO facilitates the base-pairing between the FinP antisense RNA and the 5'-UTR of the traJ mRNA nih.govnih.govoup.com. This interaction is crucial for the translational inhibition of traJ oup.com. FinP alone is less effective in repressing conjugation, partly because it is rapidly degraded oup.com. FinO stabilizes FinP and promotes the formation of a stable duplex between FinP and traJ mRNA nih.govnih.gov.

The duplex formed between FinP and traJ mRNA, facilitated by FinO, is thought to inhibit traJ translation by blocking ribosome access to the ribosomal binding site (RBS) on the traJ mRNA nih.govacs.orgnih.gov. The FinP antisense RNA is complementary to the 5'-UTR of traJ mRNA, and their association occludes the RBS acs.orgnih.gov.

FinO's role as an RNA chaperone is believed to promote the extended duplex formation between FinP and traJ mRNA, which is necessary to effectively block ribosomal entry nih.gov. While the exact mechanism of how FinO facilitates this interaction is still being explored, it is suggested that FinO may destabilize intramolecular base-pairing within FinP and traJ mRNA, allowing the complementary base pairs to form between the two RNAs acs.org.

FinO has a significant impact on the stability of its RNA targets, particularly the FinP antisense RNA nih.govnih.govnih.gov. FinO binds to FinP and protects it from degradation by cellular ribonucleases, such as RNase E nih.govnih.govnih.govoup.com. This stabilization of FinP is essential for its ability to repress traJ translation and inhibit conjugation nih.govnih.gov.

Beyond stabilizing sRNAs, FinO-domain proteins have been implicated in influencing mRNA stability and decay pathways. For instance, ProQ, a FinO-domain protein in Salmonella enterica and Neisseria meningitidis, protects mRNA targets from exoribonucleolytic degradation oup.com. Recent research suggests that ProQ/FinO proteins may stabilize RNA by counteracting polyadenylation, a process that can target mRNAs for degradation oup.com. This is proposed to occur through the inhibition of poly(A) polymerase activity, blocking access to the 3' end of the RNA oup.com.

While the primary focus for FinO has been on its stabilization of FinP, the broader functions of FinO-domain proteins suggest that FinO may also influence the stability of its mRNA targets through similar mechanisms, potentially involving the modulation of decay pathways initiated by enzymes like RNase E or through effects on polyadenylation nih.govoup.comoup.com.

Fino Protein in Plasmid Biology and Conjugation Control

Repression of Conjugative Transfer in F-like Plasmids

FinO protein plays a central role in repressing the conjugative transfer of F-like plasmids. uniprot.orgwikipedia.orgf1000research.comnih.govijbs.comnih.gov This repression is primarily achieved by negatively regulating the expression of traJ, a gene encoding the transcriptional activator TraJ. uniprot.orgwikipedia.orgf1000research.comnih.gov TraJ is a positive regulator required for the expression of the majority of the tra genes, which encode the proteins necessary for the assembly of the type IV secretion system (T4SS) and the process of conjugation. wikipedia.orgf1000research.comnih.gov By limiting TraJ levels, FinO effectively inhibits the expression of the tra operon, thereby reducing the frequency of plasmid transfer. nih.govreddit.com Many F-like plasmids isolated from natural environments exhibit this fertility inhibition phenotype, expressing only a fraction of their potential for conjugal DNA transfer due to the action of the FinOP system. nih.gov

The FinOP Antisense RNA Regulatory System

The FinOP system is a two-component regulatory mechanism responsible for fertility inhibition in F-like plasmids. wikipedia.orgnih.gov It consists of the this compound and a plasmid-specific antisense RNA molecule known as FinP. uniprot.orgwikipedia.orgnih.gov FinP RNA is transcribed constitutively from a region close to the origin of transfer (oriT) and the promoter-proximal segment of the tra operon. wikipedia.orgnih.govhunterheidenreich.com FinP is complementary to the 5' untranslated region (UTR) of the traJ messenger RNA (mRNA), including its ribosome binding site. wikipedia.orgf1000research.comchemrxiv.org

The primary mechanism of repression involves FinP base-pairing with the traJ mRNA. f1000research.comreddit.comchemrxiv.org This interaction is predicted to block ribosomal entry, thereby inhibiting the translation of TraJ protein. f1000research.comchemrxiv.org this compound significantly enhances the effectiveness of FinP-mediated repression. uniprot.orgf1000research.com While FinP alone can exhibit some repressive activity, particularly at high concentrations, FinO increases the repression of traJ expression by orders of magnitude. uniprot.org

FinO contributes to this process through a dual function: it stabilizes FinP RNA against degradation by cellular RNases, such as RNase E, and it acts as an RNA chaperone. f1000research.comnih.govreddit.comchemrxiv.orgresearchgate.net As an RNA chaperone, FinO facilitates the interaction and duplex formation between FinP and traJ mRNA, potentially by destabilizing internal secondary structures within the RNA molecules that would otherwise hinder their pairing. f1000research.comchemrxiv.orgoup.com This facilitated interaction leads to the formation of a FinP-traJ RNA duplex. nih.govnih.gov The formation of this duplex can trigger co-degradation of the paired RNAs by RNase III, further reducing traJ mRNA levels. nih.govresearchgate.net

Experimental data illustrate the impact of FinO on FinP activity. In one study using a traJ-lacZ test system, FinP expressed from a single-copy plasmid repressed traJ expression six-fold in the absence of FinO. uniprot.org However, the addition of FinO enhanced this repression by up to two orders of magnitude. uniprot.org When FinP was expressed from a multicopy plasmid, it repressed traJ expression approximately 2000-fold, demonstrating FinP's dosage-dependent activity, which is significantly augmented by FinO in vivo. uniprot.org

FinO is a protein of approximately 22 kDa. nih.govhunterheidenreich.com Structural and biochemical studies have revealed that FinO contains two distinct RNA binding regions and adopts a structure with an extended α-helix and a globular C-terminal domain. ijbs.comnih.govchemrxiv.orgoup.com It binds to specific stem-loop structures in both FinP and traJ RNAs. f1000research.comchemrxiv.orgoup.com The N-terminal region, while potentially unstructured in isolation, appears to play a critical role in RNA strand exchange and duplexing activity, even if it doesn't solely determine high-affinity RNA binding. chemrxiv.orgoup.com

Table 1: Effect of FinO on FinP-mediated traJ Repression

FinP Expression LevelFinO PresenceApproximate traJ Repression (Fold)Source
Single-copy plasmidAbsent6 uniprot.org
Single-copy plasmidPresent600 - 6000 (up to two orders of magnitude enhancement) uniprot.org
Multicopy plasmidAbsent2000 uniprot.org

Note: Data derived from a traJ-lacZ test system.

Interplay with Plasmid-Encoded Regulatory Elements

The primary interplay of FinO is within the FinOP system, involving the FinP antisense RNA and the traJ mRNA/TraJ protein. uniprot.orgwikipedia.orgf1000research.comnih.govijbs.comnih.gov FinO's function is intrinsically linked to FinP, as it stabilizes FinP and facilitates its interaction with traJ mRNA, which in turn regulates the production of the TraJ protein. f1000research.comnih.govreddit.comchemrxiv.orgresearchgate.net

While the FinOP system is the canonical interaction, the location of the finO gene on F-like plasmids suggests potential interplay with other plasmid-encoded elements. The finO gene is often located distal to the main tra operon, sometimes near the origin of vegetative replication (oriV) and cistrons involved in autonomous plasmid replication and incompatibility. nih.govmst.dk In some plasmids like R1 and R100, the region downstream of finO contains uncharacterized genes that are co-expressed with the upstream tra operon, suggesting potential coordinated regulation between conjugation and replication modules.

Furthermore, FinO belongs to the broader FinO/ProQ family of RNA-binding proteins, which includes other plasmid-encoded regulators like FopA and PcnR found on different plasmids. metabolomicsworkbench.orgreddit.com These related proteins also utilize RNA-binding to influence plasmid biology, such as repressing plasmid replication to reduce host burden. reddit.com While their specific RNA targets and mechanisms may differ from the FinO-FinP-traJ axis, their existence highlights a common theme of plasmid-encoded FinO-like proteins regulating plasmid functions through RNA interactions.

Cross-Regulation of Cohabitating Plasmids and Their Replication Control

Emerging research indicates that plasmid-encoded FinO can extend its regulatory influence beyond its plasmid of origin to affect cohabitating plasmids within the same bacterial cell. reddit.comresearchgate.net Studies in Salmonella enterica have shown that the this compound encoded on a virulence plasmid (pSLT) can target the RepX small RNA (sRNA) encoded on an unrelated antibiotic resistance plasmid (pRSF1010). reddit.comresearchgate.net

RepX sRNA is involved in controlling the copy number of the pRSF1010 plasmid. By interacting with RepX, the virulence plasmid-encoded FinO can influence the replication control of this cohabitating plasmid. reddit.comresearchgate.net This finding suggests a mechanism for cross-regulation between different plasmids at the RNA level, mediated by a protein like FinO. researchgate.net This cross-regulation could have implications for plasmid competition, co-existence, and the stability of multi-plasmid systems within a bacterial host. The ability of FinO to interact with sRNAs from different plasmids, despite potential sequence dissimilarities between FinP and RepX, suggests that FinO's RNA recognition might rely more on structural features than strict sequence identity, allowing for a broader regulatory scope in multi-plasmid environments. chemrxiv.orgoup.com

Influence on Plasmid Maintenance and Dissemination of Genetic Traits

FinO's role in repressing conjugative transfer has a significant impact on both plasmid maintenance and the dissemination of genetic traits. Conjugation is an energetically costly process for the host bacterium, requiring the synthesis and assembly of a complex type IV secretion system and the production of sex pili. reddit.com Constitutive high-level expression of the tra genes can impose a significant metabolic burden on the host cell, potentially reducing its growth rate and competitive fitness. reddit.com

By keeping the conjugation machinery repressed under normal conditions, the FinOP system, with FinO as a key component, minimizes this metabolic cost. reddit.com This reduction in burden is believed to contribute to the stable maintenance of F-like plasmids within bacterial populations. reddit.com In the absence of FinO, the derepression of traJ and subsequent conjugation can lead to a larger adaptive cost for the host strain.

However, conjugation is also the primary mechanism by which conjugative plasmids, and the genetic traits they carry, are disseminated among bacterial populations. idrblab.netf1000research.comnih.gov These traits often include advantageous characteristics such as antibiotic resistance or the ability to utilize specific nutrients, which are crucial for bacterial adaptation and survival in changing environments. idrblab.netf1000research.com The FinOP system provides a regulatory switch for conjugation. While normally repressed by FinOP, certain conditions or signals can lead to the derepression of tra gene expression, allowing for efficient plasmid transfer to new recipient cells. wikipedia.org This controlled transfer enables the "epidemic spread" of the plasmid and its associated traits within a bacterial population or to new hosts. nih.gov The transient derepression of transfer in newly acquired plasmids before the FinOP system is fully established in the recipient cell is thought to be important for ensuring the infection of the recipient population.

Furthermore, by repressing the formation of sex pili, FinO also helps protect the plasmid-bearing cells from infection by pilus-specific bacteriophages, which can contribute to plasmid maintenance in environments where such phages are present. reddit.comchemrxiv.org

Fino/proq Family Beyond Conjugation: Diverse Physiological Roles

Global RNA-Binding Profiles of ProQ Homologs

Chromosome-encoded ProQ proteins, unlike their plasmid-encoded FinO counterparts, often exhibit extensive RNA interactomes, binding to a large suite of both small noncoding RNAs (sRNAs) and messenger RNAs (mRNAs) researchgate.netresearchgate.netnih.govresearchgate.net. Studies using global RNA-binding profiling techniques like Grad-seq and CLIP-seq have revealed that ProQ in organisms such as Escherichia coli and Salmonella enterica associates with hundreds of transcripts researchgate.netresearchgate.netmicropublication.orgfrontiersin.orgoup.compnas.orgasm.org. For instance, S. enterica and E. coli ProQ have been found to associate with approximately 400 transcripts, including over 50 sRNAs nih.gov. In Pasteurella multocida, ProQ interacts with around 70 RNA species, while in Neisseria meningitidis, a minimalistic ProQ homolog binds to approximately 180 mRNAs and sRNAs nih.gov.

ProQ's RNA binding is often characterized by the recognition of structured motifs, such as stem-loop structures, frequently located at the 3' ends of RNA ligands micropublication.orgoup.combiorxiv.org. This is in contrast to proteins like Hfq, which often recognize single-stranded regions like poly(U) tails or A-rich motifs oup.com. While ProQ binds a diverse set of RNAs, there is often a preference for highly structured RNAs oup.com.

Involvement in Bacterial Adaptation and Stress Responses

FinO/ProQ family proteins are implicated in bacterial adaptation to various environmental conditions and stress responses researchgate.net. ProQ in E. coli and S. enterica contributes to adaptation to osmotic and chemical stress frontiersin.org. For example, E. coli ProQ is involved in osmoregulation, affecting the levels of the proline transporter ProP frontiersin.orgnih.govplos.org. Deletion of proQ in E. coli can lead to reduced growth rates at high salt concentrations frontiersin.orgnih.gov.

While some roles in stress response are conserved, others vary between species. For instance, while E. coli and Dickeya dadantii ProQ are involved in osmotic stress resistance, this role is not conserved in P. multocida nih.gov. N. meningitidis ProQ has been shown to be important for survival under oxidative stress caused by H₂O₂ exposure frontiersin.orgnih.gov.

ProQ has also been linked to the formation of persister cells, a subpopulation of dormant bacteria transiently tolerant to antibiotics frontiersin.orgnih.govasm.org. In S. enterica, ProQ promotes the formation of persisters by activating energy-consuming processes like flagellar synthesis and the expression of genes within pathogenicity island 2 (SPI-2) frontiersin.orgnih.govasm.org. This energetic burden can lead to growth arrest in a subset of cells, contributing to persistence frontiersin.orgnih.govasm.org.

Regulation of Bacterial Virulence Factors and Pathogenicity

Chromosome-encoded ProQ proteins play significant roles in regulating bacterial virulence and pathogenicity in various bacterial pathogens nih.govresearchgate.netfrontiersin.orgasm.orgnih.govasm.orgnih.govresearchgate.net. ProQ in S. enterica impacts the expression of numerous virulence genes and is important for infectivity asm.orgasm.orgnih.gov. Studies have shown that ProQ affects the expression of genes related to motility, chemotaxis, and virulence during infection of human cells asm.orgnih.gov.

In S. enterica, ProQ positively regulates the expression of genes within SPI-2, which encodes a type III secretion system crucial for intracellular survival frontiersin.orgnih.govasm.org. ProQ's influence on virulence can be mediated through its effects on sRNAs and mRNAs, including those from pathogenicity loci asm.orgnih.gov. For example, ProQ can stabilize sRNAs and facilitate their base-pairing with target mRNAs involved in virulence regulation nih.govasm.orgnih.gov. ProQ has also been shown to activate the expression of the PhoP protein, a key regulator of the intracellular virulence program in Salmonella, at the post-transcriptional level asm.org.

In Pseudomonas aeruginosa, the ProQ homolog PA2582 impacts antimicrobial resistance, potentially by modulating the transcript levels of genes involved in two-component systems and outer membrane proteins frontiersin.orgnih.gov.

Impact on Cell Fitness and Gene Expression Networks

ProQ's ability to stabilize RNA ligands is a crucial aspect of its function nih.govnih.govoup.comasm.org. It can protect sRNAs and mRNAs from degradation by cellular RNases nih.govnih.govoup.com. For instance, FinO stabilizes the FinP sRNA, and ProQ in S. enterica and N. meningitidis protects mRNA targets from exoribonucleolytic degradation nih.govnih.govoup.com. A proposed mechanism for RNA stabilization by ProQ/FinO proteins is the inhibition of poly(A) polymerase-dependent polyadenylation at RNA 3' ends oup.com.

The regulatory outcomes of ProQ binding include both stabilization of RNA targets and translational repression of mRNAs via base-pairing sRNAs asm.org. ProQ can act as an RNA chaperone, facilitating the interaction between sRNAs and their mRNA targets nih.govresearchgate.netnih.govbiorxiv.org.

The impact of ProQ on cell fitness can be complex and context-dependent. While ProQ is important for adaptation and virulence under certain conditions, adaptive loss-of-function mutations in proQ have been observed in evolutionary experiments, suggesting that ProQ can negatively affect growth under specific circumstances asm.org.

Evolutionary and Phylogenetic Analysis of Fino/proq Proteins

Phylogenetic Distribution Across Bacterial Classes

FinO/ProQ-family proteins are widely distributed among bacteria, particularly prevalent in Alpha-, Beta-, and Gamma-proteobacteria. frontiersin.orgnih.gov While they are widespread in these classes, their presence is noted as largely absent from Alpha-proteobacteria and Firmicutes, with the exception of a few instances in Rhizobial species. nih.gov This distribution pattern suggests that FinO-domain proteins may have functions that complement those of Hfq, another prominent RNA chaperone, rather than serving as direct substitutes, as they are often found in species that also encode Hfq. nih.gov

Data Table 1: Phylogenetic Distribution of FinO/ProQ Proteins

Bacterial ClassPresence of FinO/ProQ ProteinsNotes
Alpha-proteobacteriaPresent (Limited)Few examples, notably in Rhizobiales. nih.gov
Beta-proteobacteriaWidespreadOften found alongside Hfq. nih.gov
Gamma-proteobacteriaWidespreadOften found alongside Hfq. nih.gov
FirmicutesLargely AbsentFew examples. nih.gov

Evolutionary Divergence of FinO/ProQ Subfamilies

The FinO/ProQ family exhibits significant evolutionary divergence, giving rise to specialized subfamilies. This divergence is reflected in both their structural features and functional roles. The core FinO domain, responsible for RNA binding, is generally conserved, consisting of five alpha-helical segments despite limited sequence identity across different proteins. researchgate.net However, variations arise through the presence of additional N- or C-terminal extensions. researchgate.net

Subfamilies include specialized plasmid-encoded regulators like FinO, FopA, and PcnR, and chromosome-encoded regulators such as RocC and ProQ. frontiersin.orgresearchgate.net Plasmid-encoded FinO proteins, often found on F-like plasmids, form a distinct group and are readily spread through horizontal transfer. nih.gov Chromosome-encoded proteins like Escherichia coli and Salmonella enterica ProQ are known to associate with a large number of transcripts, including many sRNAs, indicating a role as global regulators. frontiersin.orgresearchgate.net In contrast, some FinO-like proteins from plasmids or chromosomes, such as Salmonella enterica FinO and Legionella pneumophila RocC, tend to bind fewer RNA species. researchgate.netresearchgate.net This suggests a functional divergence from specialized roles to more global regulatory hubs. nih.govresearchgate.net Analysis of functional divergence can involve examining changes in evolutionary rates and physicochemical properties at specific amino acid sites within different subfamilies. researchgate.net

Horizontal Gene Transfer and Chromosomal Integration Events

Horizontal gene transfer (HGT) has played a pervasive role in shaping the distribution and evolution of the FinO/ProQ family, particularly within certain clades. nih.govresearchgate.net This is evident in the "eclectic" branch of the family, where the presence of FinO/ProQ homologous proteins shows little correlation with the phylogeny of their host bacteria or the location of their genes (chromosomal vs. mobile DNA). nih.govresearchgate.net

Instances of genes encoding plasmid- or phage-encoded FinO/ProQ-like proteins integrating into the bacterial chromosome have been observed. nih.govresearchgate.net Notable examples include occurrences in Beta-proteobacteria (Neisseria meningitidis) and Alpha-proteobacteria, where the integration appears to be a more recent event. nih.gov The ability of FinO and FopA proteins to cross inter-species barriers, as seen with E. coli FinO-encoding plasmids in Salmonella and Salmonella FopA-encoding plasmids transferring to E. coli, facilitates both vertical and horizontal propagation of these genes among enterobacteria. nih.govresearchgate.net This dynamic exchange contributes to the diverse and sometimes patchy distribution of FinO/ProQ proteins across bacterial lineages.

Adaptive Evolution of RNA Chaperone Activity

The RNA chaperone activity is a fundamental property observed across the FinO/ProQ family, and it has been shaped by adaptive evolutionary trends. nih.govresearchgate.netdntb.gov.ua This activity typically involves stabilizing sRNA ligands against degradation by cellular RNases and promoting sRNA-mRNA base pairing by resolving folded RNA structures. nih.govresearchgate.net

The core FinO/ProQ domain directly contributes to the stabilizing role of these proteins. nih.gov For example, FinO's protection of the FinP sRNA from RNase E is crucial for the repression of its target mRNA, traJ. nih.gov Similarly, ProQ has been shown to have a general protective role for various RNA ligands genome-wide in species like S. enterica, P. multocida, and N. meningitidis. nih.govresearchgate.net

The mechanism of RNA binding often involves recognition of specific structural patterns in RNA ligands, such as stem-loop structures and A-rich motifs near intrinsic terminators. frontiersin.orgnih.gov Conserved residues within the RNA-binding site, located primarily on the concave face of the FinO domain, are critical for these interactions and regulatory functions. nih.govmicropublication.orgnih.gov Adaptive evolution has likely refined these binding interfaces to accommodate diverse RNA targets and optimize chaperone efficiency in different biological contexts. nih.govresearchgate.net

Co-evolutionary Dynamics with RNA Ligands and Target Genes

FinO/ProQ proteins engage in complex co-evolutionary dynamics with their RNA ligands (sRNAs and mRNAs) and the target genes they regulate. The functional output of FinO/ProQ proteins is intrinsically linked to their interactions with specific RNA partners. nih.gov

Many FinO/ProQ proteins associate with structured base-pairing sRNAs that regulate target mRNA translation or stability. nih.gov The chaperone activity facilitates these sRNA-mediated regulatory events. For instance, the ProQ-dependent sRNA RaiZ in S. enterica base-pairs with and represses the translation of the hupA mRNA, and ProQ is essential for this process, likely by stabilizing RaiZ and promoting the interaction. nih.govembopress.org Another example is the Legionella pneumophila protein RocC, which binds the RocR sRNA to block the expression of competence genes. researchgate.netpnas.org

The diversity of RNA ligands and target genes regulated by FinO/ProQ proteins varies significantly between family members. While some, like plasmid-encoded FinO, have a limited set of targets related to plasmid biology (e.g., repressing conjugative pilus production) nih.gov, others, like chromosome-encoded ProQ in E. coli and S. enterica, act as global regulators influencing hundreds of genes involved in various pathways, including metabolism, stress responses, motility, and virulence. frontiersin.orgnih.gov This broad impact suggests a complex co-evolutionary history where FinO/ProQ proteins have become integrated into and have shaped extensive bacterial gene expression networks. nih.govresearchgate.netresearchgate.net The specific targets and regulons can differ even between closely related species, highlighting ongoing co-evolutionary adaptation. nih.gov

Methodologies and Experimental Approaches in Fino Protein Research

Genetic and Mutational Analyses of FinO Function

Genetic and mutational analyses are fundamental to dissecting the role of FinO protein in bacterial physiology, particularly its involvement in repressing conjugative transfer of F-like plasmids. These methods allow researchers to assess the necessity of the finO gene and identify specific protein regions or residues critical for its activity.

Studies have utilized techniques such as gene knockouts or deletions to demonstrate the requirement of FinO for efficient fertility inhibition collectionscanada.gc.ca. By removing the finO gene or parts of it, researchers can observe the resulting phenotype, such as increased plasmid transfer frequency, confirming FinO's role as a repressor collectionscanada.gc.ca.

Site-directed mutagenesis is employed to pinpoint the functional importance of specific amino acid residues within the this compound. By introducing targeted mutations, researchers can evaluate their impact on FinO's ability to bind RNA targets, protect RNA from degradation, or facilitate RNA duplex formation oup.comnih.govnih.govsemanticscholar.org. For instance, studies have shown that mutations within the FinO domain can render the protein functionally inactive and impair its interaction with target RNA in vivo nih.govresearchgate.net. Scanning mutagenesis has been used to identify residues within the N-terminal FinO domain that are crucial for the protein's function nih.govoup.com. These analyses have revealed that while the N-terminal FinO domain is the primary RNA binding site, mutations in this region can also affect protein stability, suggesting a quality control mechanism involving proteolysis of non-functional variants nih.govresearchgate.net.

Furthermore, genetic approaches, such as bacterial three-hybrid assays, have been adapted to study FinO-RNA interactions and screen for the effects of mutations on RNA binding in vivo biorxiv.org. These assays allow for the detection of protein-RNA interactions within a living cell, providing insights into the functional consequences of specific amino acid substitutions on FinO's RNA binding activity biorxiv.org.

Global Transcriptomic and RBP-ome Profiling

To gain a comprehensive understanding of FinO's regulatory network, global transcriptomic and RNA-binding protein (RBP)-ome profiling approaches are employed. These methods aim to identify the full repertoire of RNA molecules that interact with FinO and to map the landscape of RNA-protein complexes within the cell.

FinO belongs to a family of RNA chaperones that interact with small RNAs (sRNAs) to regulate gene expression in various bacterial species springernature.com. While FinO was initially characterized for its role with the FinP sRNA and traJ mRNA, global profiling techniques have the potential to uncover additional RNA targets and regulatory roles for FinO and related proteins.

RNA Co-purification and Sequencing Approaches

RNA co-purification coupled with high-throughput sequencing (RIP-seq) is a key technique used to identify the RNA molecules that are bound by a specific protein in vivo. In the context of FinO research, RIP-seq involves immunoprecipitating tagged this compound from cell lysates and then sequencing the co-purified RNA molecules nih.govbiorxiv.orgnih.gov.

This method allows for the global mapping of FinO's RNA interactome. Studies using RIP-seq have confirmed FinP as a major ligand of FinO, showing a strong enrichment of FinP RNA in FinO co-immunoprecipitation experiments nih.gov. The traJ mRNA, the target of FinP, is also found to be enriched, albeit at lower levels, likely due to its lower cellular abundance nih.gov. RIP-seq experiments performed across different growth phases have shown that FinP and RepX (another sRNA) are the primary FinO ligands nih.gov.

Comparing the RNA targets of FinO with those of other FinO-domain proteins, such as ProQ, using RIP-seq has revealed distinct target suites, indicating context-dependent selective RNA recognition by members of this protein family biorxiv.orgnih.govdntb.gov.ua.

Gradient Profiling by Sequencing (Grad-seq)

Gradient Profiling by Sequencing (Grad-seq) is a powerful technique for simultaneously analyzing the sedimentation profiles of both RNA and protein molecules in a cellular lysate fractionated by density gradient centrifugation nih.govfrontiersin.orgpnas.orgoup.com. This method allows for the prediction of RNA-protein complexes based on the co-migration of specific RNA and protein molecules across the gradient fractions nih.govfrontiersin.org.

While Grad-seq was pioneered and notably applied to uncover the global RBP ProQ, which contains a FinO domain nih.govpnas.org, it is also applicable to studying FinO itself and its complexes. By separating cellular protein and RNA complexes on a density gradient and quantifying their distributions using mass spectrometry for proteins and RNA-seq for RNAs, Grad-seq can chart global landscapes of native macromolecular assemblies frontiersin.org.

Although specific detailed Grad-seq data solely focused on this compound complexes were not extensively highlighted in the search results, the application of this method to FinO-domain proteins like ProQ demonstrates its utility in identifying RNA-binding proteins and their associated RNA targets on a global scale nih.govpnas.org. Grad-seq provides an approach to predict RNA/protein complexes by identifying instances where a given RNA and protein exhibit similar sedimentation profiles in the same gradient fraction nih.gov. This can reveal stable cellular complexes involving FinO and its RNA partners.

Bioinformatic and Comparative Genomic Analyses

Bioinformatic and comparative genomic analyses play a crucial role in understanding the this compound family, predicting its characteristics, identifying conserved features, and exploring its evolutionary history and distribution nih.govresearchgate.netd-nb.inforesearchgate.netmdpi.com.

Computational methods are used to analyze the sequence and structure of FinO and its homologs across different bacterial species nih.gov. This includes identifying conserved domains, such as the FinO domain (PFAM04352) nih.govoup.com, which is characteristic of this protein family nih.govoup.combiorxiv.orgnih.govdntb.gov.uafrontiersin.org. Sequence alignments and phylogenetic analyses help to trace the evolutionary relationships between FinO-like proteins and understand their diversification nih.govresearchgate.net. These analyses have broadly separated the FinO/ProQ family into different clades nih.gov.

Bioinformatic tools are also used to predict potential RNA binding sites within the this compound and to search for conserved motifs or structural features in its RNA targets biorxiv.orgnih.gov. While target recognition is thought to be mediated by the N-terminal FinO domain, bioinformatic analysis of target RNAs can help identify common sequence or structural elements recognized by FinO oup.combiorxiv.org.

Comparative genomic analysis allows researchers to examine the presence and genetic context of finO genes in different bacterial genomes and plasmids nih.govresearchgate.netd-nb.info. This can provide insights into the horizontal transfer of finO-encoding plasmids and the potential for FinO-like proteins to cross inter-species barriers nih.gov. Comparative transcriptome analysis can also be used to compare the regulatory effects of FinO-like proteins in different species, revealing both conserved and divergent functions frontiersin.org.

Furthermore, bioinformatic approaches are used in conjunction with experimental data, such as RIP-seq or Grad-seq results, to analyze large datasets, identify enriched RNA targets, and predict potential regulatory interactions nih.govbiorxiv.orgnih.govnih.govoup.com. Tools for motif discovery and RNA structure prediction are applied to the identified RNA targets to gain further insights into the mechanisms of FinO-RNA interaction biorxiv.orgnih.govd-nb.info.

Academic Significance and Future Research Directions

Contribution to Understanding Bacterial Post-Transcriptional Regulation

The discovery and characterization of the FinO protein have been instrumental in broadening our understanding of post-transcriptional gene regulation in bacteria, a field once dominated by the study of the Hfq chaperone. FinO and its homologs have been established as a second major family of RNA chaperones that facilitate the interaction between small non-coding RNAs (sRNAs) and their messenger RNA (mRNA) targets. nih.govnih.gov

The primary contributions of FinO to this field are twofold. Firstly, FinO stabilizes its partner sRNAs, protecting them from degradation by cellular ribonucleases such as RNase E. nih.govoup.com This protective role is crucial for maintaining a sufficient pool of functional sRNAs to regulate target gene expression effectively. For instance, FinO shields the FinP sRNA from RNase E, enabling the efficient repression of the traJ mRNA, which is essential for F-plasmid conjugation. nih.govoup.com

Secondly, FinO acts as an RNA chaperone, actively promoting the pairing between sRNAs and their target mRNAs. nih.govportlandpress.com This function is critical for overcoming the kinetic barriers that can prevent spontaneous RNA-RNA duplex formation, especially when the interacting RNAs possess stable secondary structures. nih.gov The mechanism often involves the binding of FinO to structured elements, such as terminator stem-loops, in both the sRNA and mRNA, thereby facilitating their interaction. nih.govresearchgate.net This has revealed a new paradigm in sRNA-mediated regulation where interactions are not limited to single-stranded regions but can involve complex secondary structures, a process actively mediated by the FinO/ProQ family.

Unanswered Questions in this compound Structural Biology

Despite significant advances, including the determination of crystal structures for the FinO domain from several family members, key questions regarding the structural biology of FinO proteins remain unanswered. nih.govnih.gov A major puzzle is how different members of the FinO/ProQ family achieve their varied specificities, with some, like the plasmid-encoded FinO, being highly specialized for a single sRNA-mRNA pair, while others, like the chromosomally-encoded ProQ, act as global regulators binding hundreds of RNA molecules. nih.govresearchgate.netnih.gov The structural basis for this plasticity—how the same fundamental FinO domain fold can act either with high selectivity or broad promiscuity—is a critical area for future investigation. nih.govnih.gov

Furthermore, the precise roles of the often flexible and disordered N- and C-terminal extensions that flank the core FinO domain in many homologs are not fully understood. nih.govresearchgate.net These extensions are absent in some members but are crucial for the full regulatory activity of others, contributing to RNA binding and strand exchange. researchgate.netmdpi.com For example, the N-terminal region of the F-plasmid FinO is essential for its full repression of conjugation, yet its dynamic and unstructured nature has so far precluded high-resolution structural determination in a complex with RNA. mdpi.com

A significant gap in our knowledge is the absence of a high-resolution crystal structure of a full-length this compound in complex with its cognate RNA targets (e.g., FinO with both FinP and traJ mRNA). mdpi.com Such a structure would be invaluable for elucidating the precise molecular interactions that govern RNA recognition, stabilization, and the chaperone-mediated annealing process. Current models are based on lower-resolution techniques like SAXS and biochemical footprinting, which provide important but incomplete pictures. mdpi.comoup.com Addressing these unanswered questions will require a combination of advanced structural biology techniques, including cryo-electron microscopy (cryo-EM) and advanced NMR spectroscopy, alongside sophisticated biochemical and genetic approaches. nih.govscilifelab.seukri.orgutoronto.ca

Elucidating the Full Spectrum of FinO/ProQ Family RNA Interactomes

A major frontier in FinO research is the comprehensive mapping of the RNA interactomes for the entire FinO/ProQ family. It is now clear that these proteins can be broadly categorized into two groups: specialized regulators like the plasmid-borne FinO, and global regulators like the chromosomally-encoded ProQ. nih.govresearchgate.net The plasmid-encoded FinO from the F plasmid was long thought to interact exclusively with FinP sRNA and traJ mRNA. nih.gov However, recent studies in Salmonella enterica have shown that its virulence plasmid-encoded FinO can also bind at least one other sRNA, RepX, from an unrelated antibiotic resistance plasmid, suggesting a potential for cross-regulation between plasmids. oup.comnih.govdntb.gov.ua This finding challenges the assumption of absolute specificity even for the "specialized" members and highlights the need to define their full range of targets in vivo.

Conversely, global regulators like ProQ in E. coli and Salmonella have been shown to bind hundreds of mRNAs and dozens of sRNAs, placing them at the center of extensive post-transcriptional networks. researchgate.netasm.org Advanced, high-throughput techniques have been pivotal in revealing the vast scope of these interactions. Methodologies used to define these interactomes include:

Grad-seq (gradient profiling by sequencing) researchgate.netfrontiersin.org

UV-CLIP-seq (UV cross-linking and immunoprecipitation followed by sequencing) up.edu.mx

RIL-seq (RNA interaction by ligation and sequencing) nih.gov

Dual RNA-seq , which profiles transcriptomes of both pathogen and host simultaneously during infection asm.orgnih.gov

A key challenge moving forward is to move beyond simply cataloging these interactions to understanding their functional consequences. For the vast majority of identified ProQ-RNA interactions, the physiological relevance remains unknown. Future research will need to focus on validating these interactions and determining how ProQ binding affects the stability, translation, and function of each RNA ligand. Furthermore, understanding the rules of RNA recognition—what specific sequence or structural motifs within an RNA determine whether it is a ligand for FinO, ProQ, or another RNA-binding protein like Hfq—is a fundamental goal. biorxiv.org

Investigating the Role of FinO Proteins in Specific Bacterial Pathogen Systems

The FinO/ProQ family of proteins is increasingly implicated in the virulence of a number of significant bacterial pathogens. Their study in these systems is crucial for understanding the molecular basis of infectious diseases.

In Salmonella enterica , a major cause of foodborne illness, the chromosomally-encoded ProQ has been shown to impact the expression of genes related to motility, chemotaxis, and virulence, including those within Salmonella Pathogenicity Islands (SPIs). asm.orgfrontiersin.orgnih.gov A Dual RNA-seq study revealed that ProQ-dependent gene regulation is important during the infection of human cells. asm.orgnih.gov The virulence plasmid-encoded FinO in Salmonella not only regulates its own plasmid's transfer but also controls the replication of a cohabitating antibiotic resistance plasmid, directly linking it to the dissemination of antibiotic resistance genes. oup.comnih.gov

In the opportunistic pathogen Pseudomonas aeruginosa , a ProQ-like protein, PA2582, has been identified. frontiersin.orgnih.gov Studies have shown that this protein impacts the pathogen's resistance to certain antimicrobial agents. frontiersin.org Given the metabolic versatility and complex regulatory networks governing virulence in P. aeruginosa, understanding the full scope of the ProQ-like protein's role in its pathogenesis is an active area of investigation. tandfonline.comasm.orguniroma3.it

In Neisseria meningitidis , the causative agent of meningitis and septicemia, a "minimal" ProQ protein, consisting of little more than the FinO domain, acts as a global RNA-binding protein. up.edu.mxresearchgate.netnih.govbiorxiv.org This minimal ProQ associates with numerous sRNAs and mRNAs and is important for the bacterium's ability to withstand oxidative stress and repair DNA damage, both critical functions for survival within the host. up.edu.mx The study of this minimal ProQ provides a unique opportunity to understand the intrinsic, global RNA-binding capacity of the FinO domain itself, before the evolution of additional domains that may confer greater specificity. up.edu.mx

The table below summarizes the roles of FinO/ProQ family proteins in these selected pathogens.

PathogenFinO/ProQ Family ProteinKnown Roles and Significance
Salmonella entericaProQ (chromosomal)Regulates motility, chemotaxis, and virulence genes; important during host cell infection. asm.orgnih.gov
FinO (virulence plasmid)Controls plasmid conjugation and replication of co-resident antibiotic resistance plasmids. oup.comnih.gov
Pseudomonas aeruginosaPA2582 (ProQ-like)Influences susceptibility to antimicrobial agents. frontiersin.orgnih.gov
Neisseria meningitidisProQ (minimal)Global RNA chaperone; promotes resistance to oxidative stress and DNA damage repair. up.edu.mxnih.gov

Broader Implications for RNA Biology and Regulatory Networks in Prokaryotes

The ongoing research into the this compound and its homologs has fundamentally reshaped our view of RNA biology and regulatory networks in prokaryotes. The establishment of the FinO/ProQ family as a second major class of RNA chaperones, operating alongside the well-established Hfq, demonstrates that the landscape of post-transcriptional regulation is far more complex than previously appreciated. nih.govportlandpress.com It is now apparent that bacteria possess parallel, and sometimes intersecting, RNA-based regulatory systems, allowing for more nuanced and intricate control of gene expression. asm.orgnih.gov

The existence of both highly specialized and globally acting members within the same protein family provides a fascinating model for studying the evolution of regulatory networks. nih.govportlandpress.com It suggests a pathway where a promiscuous, ancestral RNA-binding domain could be "domesticated" and specialized for specific tasks through the acquisition or loss of additional domains and subtle changes in the core domain's structure. nih.govup.edu.mx This evolutionary perspective helps explain the immense diversity of regulatory strategies observed across different bacterial species.

Finally, the discovery of extensive ProQ-regulated networks involved in stress responses, metabolism, and virulence highlights the central role of post-transcriptional regulation in bacterial adaptation and survival. nih.govbiorxiv.org Understanding these complex networks, including the interplay between different RNA-binding proteins like FinO/ProQ and Hfq, is a major goal for the future. This knowledge is not only of fundamental academic importance but also holds the potential to uncover new targets for antimicrobial strategies aimed at disrupting these critical regulatory pathways. asm.orgfrontiersin.org

Q & A

Basic Research Questions

Q. What methodologies are recommended for studying the role of FinO/ProQ family proteins in plasmid copy number control?

  • Experimental Design : Use quantitative PCR (qPCR) to measure plasmid copy number variations in bacterial strains with/without FinO homologs (e.g., PcnR in IncI2 plasmids). Include controls with plasmid-encoded resistance genes (e.g., mcr-1 or blaCTX-M-55) to assess fitness costs .
  • Data Analysis : Normalize plasmid copy numbers to chromosomal genes (e.g., rpoB) and compare fitness using competitive co-culture assays (e.g., relative growth rates over 72 hours) .

Q. How can researchers validate RNA-protein interactions involving FinO homologs like PcnR?

  • Methodology : Perform electrophoretic mobility shift assays (EMSAs) with purified PcnR and target RNA (e.g., repR mRNA stem-loop structures). Use labeled RNA probes and quantify binding affinity via competition assays .
  • Advanced Validation : Apply 5′ rapid amplification of cDNA ends (5′RACE) to identify transcription start sites and RNA footprinting to map binding regions .

Q. What key findings link FinO homologs to bacterial fitness in antibiotic resistance plasmids?

  • Critical Insight : PcnR reduces plasmid copy number by repressing repA expression via binding to repR mRNA, minimizing fitness costs of mcr-1 overexpression. Deletion of pcnR increases plasmid copies 10-fold, impairing host growth .
  • Supporting Data : Strains with pcnR deletions show 15-fold higher mcr-1 expression and reduced colistin MICs due to membrane toxicity .

Advanced Research Questions

Q. How do contradictions in plasmid copy number effects on resistance genes inform experimental design?

  • Case Study : While high mcr-1 copies reduce fitness, blaCTX-M-55 copies do not. Design experiments comparing isogenic plasmids with single vs. multi-copy resistance genes. Use RT-qPCR to correlate gene dosage with fitness (e.g., growth curves) and resistance profiles (e.g., MIC assays) .
  • Statistical Approach : Apply ANOVA to compare growth rates and plasmid stability across strains, controlling for gene-specific toxicity .

Q. What methodological challenges arise when analyzing antisense RNA regulation in plasmid replication?

  • Technical Hurdles : Antisense RNA (AS RNA) binding to repA mRNA is constitutive but partial. Use dual-luciferase reporter systems to quantify translational repression in real time .
  • Resolution Strategy : Introduce mutations in AS RNA promoters (e.g., CA→TT in -35 regions) and measure β-galactosidase activity in lacZ fusion constructs to isolate regulatory effects .

Q. How can researchers explore the structural basis of FinO/ProQ RNA-binding specificity?

  • Structural Methods : Solve NMR or cryo-EM structures of ProQ homologs (e.g., Lpp1663) bound to RNA targets. Compare with FinO (e.g., F-plasmid) to identify conserved RNA-binding motifs .
  • Functional Assays : Use RNA electrophoretic mobility shift assays (REMSA) with truncated RNA fragments to map critical binding regions (e.g., stem-loop SL1 in repR mRNA) .

Methodological Frameworks for Research Questions

Applying the PICOT Framework to Study FinO-Mediated Plasmid Fitness

  • Population : E. coli BW25113 carrying IncI2 plasmids.
  • Intervention : Knockout of pcnR or antisense RNA.
  • Comparison : Wild-type vs. mutant plasmids.
  • Outcome : Plasmid copy number, bacterial growth rate, antibiotic MIC.
  • Time : 72-hour competitive co-cultures .

Addressing Ethical and Feasibility Criteria (FINER Model)

  • Feasibility : Use high-throughput transposon mutagenesis to identify compensatory mutations (e.g., arnT deletions) in pcnR-deficient strains .
  • Novelty : Investigate uncharacterized ProQ homologs in non-Enterobacteriaceae species .

Key Research Gaps

  • Unresolved Mechanisms : Role of ProQ homologs in non-coding RNA stabilization outside plasmid systems .
  • Translational Impact : Engineering FinO-like proteins to suppress plasmid-borne resistance in clinical isolates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.